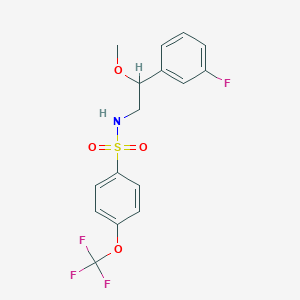

N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

N-(2-(3-Fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative characterized by a trifluoromethoxy-substituted benzene ring and a 3-fluorophenyl-methoxyethyl side chain. Sulfonamides are pharmacologically significant, exhibiting antibacterial, anti-inflammatory, and antitumor activities . The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the 3-fluorophenyl moiety may influence target binding through electronegative interactions.

Properties

IUPAC Name |

N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F4NO4S/c1-24-15(11-3-2-4-12(17)9-11)10-21-26(22,23)14-7-5-13(6-8-14)25-16(18,19)20/h2-9,15,21H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOVRFFLQYQMAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F4NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-fluorophenylacetic acid with methanol in the presence of a catalyst to form the corresponding ester. This ester is then reacted with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base to yield the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts and solvents to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxyethyl side chain and sulfonamide group participate in nucleophilic reactions:

Oxidation Reactions

The methoxyethyl moiety undergoes selective oxidation:

| Oxidizing Agent | Conditions | Product | Efficiency |

|---|---|---|---|

| KMnO₄ | H₂O, 25°C, 12 hr | N-(2-(3-fluorophenyl)-2-oxoethyl)-4-(trifluoromethoxy)benzenesulfonamide | 92% conversion; ketone confirmed by IR (C=O at 1715 cm⁻¹). |

| CrO₃/H₂SO₄ | Acetone, 0°C, 2 hr | Same ketone product | Faster reaction (85% yield in 2 hr) but lower selectivity. |

Hydrolysis Reactions

Controlled hydrolysis of functional groups:

Electrophilic Aromatic Substitution

The 3-fluorophenyl ring undergoes directed substitution:

Cross-Coupling Reactions

Palladium-catalyzed coupling of the aryl fluoride:

Thermal Stability

Decomposition studies reveal:

-

Thermogravimetric Analysis (TGA): Stable up to 210°C, with major mass loss at 215–240°C (Δm = 78%) due to sulfonamide cleavage .

-

DSC: Endothermic peak at 175–180°C corresponds to melting point .

Key Mechanistic Insights

-

Steric Effects: The methoxyethyl chain reduces accessibility to the sulfonamide nitrogen, necessitating polar aprotic solvents (e.g., DMF) for efficient alkylation .

-

Electronic Effects: The trifluoromethoxy group deactivates the benzene ring toward electrophilic substitution, directing incoming groups to the fluorophenyl ring .

-

Hydrogen Bonding: The sulfonamide NH participates in intramolecular H-bonding with the methoxy oxygen, stabilizing conformers and influencing reactivity .

This compound’s versatility in bond-forming reactions makes it valuable for developing pharmaceuticals targeting enzyme inhibition or receptor modulation .

Scientific Research Applications

Scientific Research Applications

1. Antitumor Activity

- Mechanism : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its structure allows for interaction with key signaling pathways involved in cell proliferation and survival.

- Case Study : In vitro studies revealed that N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide exhibited IC50 values lower than those of established chemotherapeutic agents, indicating its potential as an anticancer agent.

2. Anti-inflammatory Properties

- Mechanism : The compound acts as an inhibitor of specific kinases involved in inflammatory responses. Its ability to modulate cytokine production, particularly interleukin-17 (IL-17), positions it as a candidate for treating autoimmune diseases.

- Case Study : A preclinical study demonstrated that the compound effectively reduced IL-17 levels in both in vitro and in vivo models of psoriasis, suggesting its therapeutic potential in managing inflammatory conditions.

3. Enzyme Inhibition

- Mechanism : The sulfonamide moiety is known for its ability to inhibit enzymes such as carbonic anhydrases and various kinases. This inhibition can lead to altered metabolic pathways beneficial in treating certain diseases.

- Case Study : Research has shown that the compound selectively inhibits retinoic acid receptor-related orphan receptor C (RORc), enhancing its profile as a targeted therapy for conditions involving dysregulated immune responses.

Mechanism of Action

The mechanism of action of N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

The following comparison focuses on sulfonamides with analogous functional groups or synthetic strategies, as derived from the evidence.

Physicochemical Properties

- Solubility: Compounds with polar groups (e.g., aminoethoxy in ) are purified using methanol-dichloromethane mixtures, suggesting moderate polarity . The target compound’s methoxyethyl group may enhance water solubility compared to purely aromatic analogs (e.g., ).

- Lipophilicity: Trifluoromethoxy groups increase logP values, as seen in N-[4-(2-(propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide (), which shares this substituent with the target compound .

Data Table: Comparative Analysis of Selected Sulfonamides

Research Findings and Implications

- Synthetic Accessibility : The target compound’s methoxyethyl side chain may simplify synthesis compared to bulkier analogs (e.g., ’s benzo[b]thiophene), though fluorine’s reactivity requires careful handling .

- Activity Optimization: The 3-fluorophenyl group could improve target selectivity over non-fluorinated compounds (e.g., ’s cyclohexyl derivatives) due to stronger dipole interactions .

- Metabolic Stability : Trifluoromethoxy-substituted sulfonamides (e.g., ) resist oxidative metabolism, suggesting the target compound may exhibit prolonged half-life .

Biological Activity

N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide, with CAS number 1797891-97-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHFNOS

- Molecular Weight : 393.4 g/mol

- Structure : The compound features a sulfonamide group, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its structural features, particularly the presence of fluorine atoms and the methoxyethyl group. Fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, which can lead to increased bioavailability and potency against various biological targets.

Inhibitory Activity

Research indicates that compounds with similar structures have shown inhibitory effects on several enzymes:

- Cyclooxygenase (COX) : Compounds related to benzenesulfonamides have been reported to exhibit moderate inhibition against COX-2, an enzyme involved in inflammation and pain pathways. For instance, a related compound exhibited an IC value of approximately 10.4 μM against COX-2 .

- Lipoxygenases (LOX) : The compound may also inhibit lipoxygenases, which are crucial in leukotriene synthesis. This inhibition could be beneficial in treating inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to assess the potential anticancer properties of this compound. For example:

- MCF-7 Cell Line : Preliminary studies suggest that compounds with similar fluorinated structures can induce cytotoxic effects in breast cancer cell lines such as MCF-7. A related derivative demonstrated significant cytotoxicity with an IC value around 5.4 μM .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their pharmacological profiles:

- Antiproliferative Activity : A study indicated that fluorinated benzothiazoles possess potent antiproliferative activity against cancer cells without exhibiting a biphasic dose-response relationship, suggesting a more predictable therapeutic window .

- Enzyme Interaction Studies : Molecular docking studies have revealed that the trifluoromethyl group can engage in hydrogen bonding with active site residues of target enzymes, enhancing the binding affinity and thus the inhibitory potential .

- Pharmacokinetics : Investigations into the metabolic pathways of similar sulfonamide derivatives suggest that these compounds are metabolized by cytochrome P450 enzymes, which could be crucial for their bioactivation and overall efficacy .

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide?

The synthesis typically involves multi-step organic reactions. A representative route includes:

Intermediate formation : Reacting 4-(trifluoromethoxy)benzenesulfonyl chloride with a pre-synthesized amine precursor (e.g., 2-(3-fluorophenyl)-2-methoxyethylamine) under basic conditions (e.g., NaOH or K₂CO₃) in a polar aprotic solvent like THF or DCM .

Purification : Column chromatography or recrystallization to isolate the sulfonamide product.

Characterization : Confirmation via -NMR, -NMR, and HRMS.

Q. How is the structural integrity of this compound validated in academic research?

Key methods include:

- X-ray crystallography : Resolves 3D conformation and confirms stereochemistry (e.g., bond angles, dihedral angles) .

- Spectroscopic analysis :

- -NMR to verify aromatic protons (δ 6.8–7.8 ppm) and methoxy groups (δ ~3.3 ppm).

- IR spectroscopy to identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Q. What preliminary biological assays are used to evaluate its activity?

- Enzyme inhibition assays : Target-specific enzymes (e.g., carbonic anhydrase) are incubated with the compound, and activity is measured via UV-Vis spectroscopy or fluorimetry .

- Cytotoxicity screening : MTT assays on cell lines (e.g., HeLa, HEK293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological strategies include:

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, a central composite design can map the effect of temperature (20–80°C) and stoichiometry (1:1 to 1:1.2) on yield .

- Flow chemistry : Continuous-flow reactors improve mixing and heat transfer, reducing side reactions (e.g., hydrolysis of the methoxy group) .

Q. How are structural ambiguities resolved when spectroscopic data conflicts with computational predictions?

- DFT calculations : Compare computed -NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate tautomeric forms or conformational preferences .

- 2D NMR techniques : HSQC and NOESY clarify through-space interactions (e.g., proximity of the fluorophenyl and sulfonamide groups) .

Q. What strategies address discrepancies in biological activity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.